N,N,N'-Trimethyl-N'-1,2-oxazol-3-ylurea
Description
N,N,N’-Trimethyl-N’-1,2-oxazol-3-ylurea is a chemical compound that belongs to the class of oxazole derivatives Oxazoles are heterocyclic aromatic organic compounds containing an oxygen and a nitrogen atom separated by one carbon atom
Properties
CAS No. |
61365-13-7 |
|---|---|
Molecular Formula |
C7H11N3O2 |
Molecular Weight |
169.18 g/mol |
IUPAC Name |
1,1,3-trimethyl-3-(1,2-oxazol-3-yl)urea |
InChI |
InChI=1S/C7H11N3O2/c1-9(2)7(11)10(3)6-4-5-12-8-6/h4-5H,1-3H3 |
InChI Key |
JTDOZTSNKKPIKA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)N(C)C1=NOC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N’-Trimethyl-N’-1,2-oxazol-3-ylurea typically involves the reaction of oxazole derivatives with urea and methylating agents. One common method includes the reaction of 1,2-oxazole with trimethylamine and urea under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and the temperature is maintained between 0°C to 25°C to ensure optimal yield.
Industrial Production Methods
Industrial production of N,N,N’-Trimethyl-N’-1,2-oxazol-3-ylurea involves large-scale synthesis using automated reactors. The process includes continuous monitoring of reaction parameters such as temperature, pressure, and pH to maintain consistency and quality. The final product is purified using techniques like recrystallization or chromatography to achieve high purity levels suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N,N,N’-Trimethyl-N’-1,2-oxazol-3-ylurea undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the oxazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the oxazole ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted oxazole derivatives with new functional groups.
Scientific Research Applications
N,N,N’-Trimethyl-N’-1,2-oxazol-3-ylurea has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N,N,N’-Trimethyl-N’-1,2-oxazol-3-ylurea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The oxazole ring plays a crucial role in its binding affinity and specificity, making it a valuable tool in biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- N,N,N’-Trimethyl-N’-(5-methyl-1,2-oxazol-3-yl)urea
- N,N,N-Trimethyl(1,2-oxazol-3-yl)methanaminium
Uniqueness
N,N,N’-Trimethyl-N’-1,2-oxazol-3-ylurea stands out due to its unique combination of the oxazole ring and urea moiety This structure imparts specific chemical and biological properties that are not commonly found in other oxazole derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
